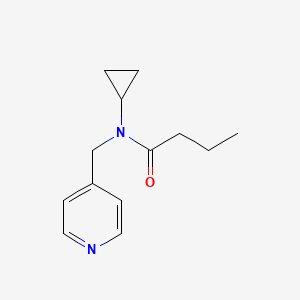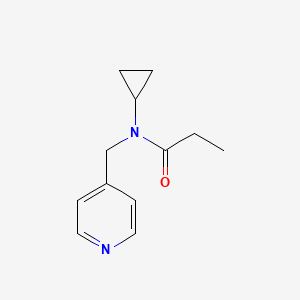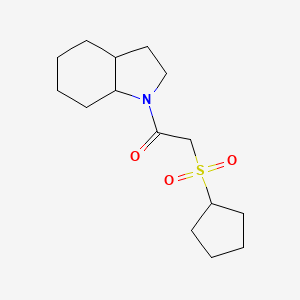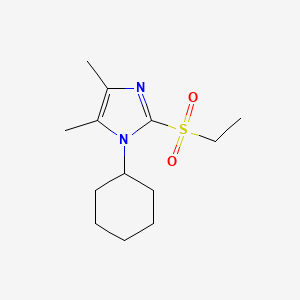
Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate, also known as safrole, is a chemical compound that is commonly used in scientific research. It is a colorless liquid that has a sweet and spicy odor. Safrole is widely used in the synthesis of various chemicals and is also used as a flavoring agent in some food products. In
作用機序
Safrole acts on the central nervous system by inhibiting the reuptake of serotonin, dopamine, and norepinephrine. This leads to an increase in the levels of these neurotransmitters, which can produce feelings of euphoria and increased energy. Safrole has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Safrole has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anticonvulsant, analgesic, and sedative effects. In addition, Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate has been shown to have a positive effect on learning and memory. It has also been shown to have hepatoprotective effects, which may be useful in the treatment of liver diseases.
実験室実験の利点と制限
Safrole is a useful starting material for the synthesis of other chemicals, which makes it a valuable tool in scientific research. However, it is important to note that Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate is a controlled substance in many countries, which can make it difficult to obtain. In addition, Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate is a carcinogen and has been shown to have toxic effects on the liver and kidneys. Therefore, it is important to use caution when handling and using Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate in lab experiments.
将来の方向性
There are many potential future directions for research on Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate. One area of interest is the development of new drugs based on the structure of Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate. Safrole has been shown to have a wide range of pharmacological effects, which makes it a promising starting point for the development of new drugs. Another area of interest is the study of the neuroprotective effects of Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate. Safrole has been shown to have antioxidant properties, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research on the toxic effects of Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate. While Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate has been shown to have many beneficial effects, it is also important to understand its potential toxic effects in order to use it safely in scientific research.
Conclusion
In conclusion, Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate is a valuable tool in scientific research. It is commonly used as a starting material for the synthesis of other chemicals and has been shown to have a wide range of pharmacological effects. However, it is important to use caution when handling and using Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate in lab experiments due to its potential toxic effects. There are many potential future directions for research on Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate, including the development of new drugs, the study of its neuroprotective effects, and further research on its toxic effects.
合成法
Safrole can be synthesized from the bark of the sassafras tree or from other natural sources. However, the most common method of synthesis is through the isomerization of isoEthyl (1,3-benzodioxol-5-ylmethyl)carbamate, which is obtained from the distillation of the oil of the sassafras tree. The isomerization process involves the use of a catalyst, such as sulfuric acid, to convert isoEthyl (1,3-benzodioxol-5-ylmethyl)carbamate into Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate.
科学的研究の応用
Safrole is used in a variety of scientific research applications. It is commonly used as a starting material for the synthesis of other chemicals, such as MDMA and MDA. It is also used in the synthesis of fragrances, flavorings, and insecticides. In addition, Ethyl (1,3-benzodioxol-5-ylmethyl)carbamate has been shown to have antimicrobial, antifungal, and anti-inflammatory properties.
特性
IUPAC Name |
ethyl N-(1,3-benzodioxol-5-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-14-11(13)12-6-8-3-4-9-10(5-8)16-7-15-9/h3-5H,2,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXSYTDOCLJIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7566930.png)
![2-(methylamino)-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B7566940.png)

![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7566957.png)

![N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7566977.png)


![(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-(3-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B7566994.png)
![2-[(5-Acetamido-2-methylphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B7567000.png)
![3-[4-(2-Methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7567012.png)

![N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide](/img/structure/B7567035.png)
![N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]-2-pyrimidin-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B7567039.png)